N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide
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Overview
Description
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes acetyl, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide typically involves the acetylation of 3-amino-4-hydroxy-5-nitrobenzene. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process requires careful temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-4-nitrophenyl)acetamide
- N-(3-acetyl-4-hydroxyphenyl)acetamide
- N-(3-acetyl-4-nitrophenyl)acetamide
Uniqueness
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups on the same aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
70978-41-5 |
---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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